molecular formula C17H19N3O2S B3016455 2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol CAS No. 125661-24-7

2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol

Cat. No.: B3016455
CAS No.: 125661-24-7
M. Wt: 329.42
InChI Key: UWDHXWNEGRHYSS-UHFFFAOYSA-N
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Description

Structurally, it features a 2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl core substituted with two 2-hydroxyethyl groups via an amino linker.

Properties

IUPAC Name

2-[2-hydroxyethyl-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-18-16(20(7-9-21)8-10-22)14-11-15(23-17(14)19-12)13-5-3-2-4-6-13/h2-6,11,21-22H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDHXWNEGRHYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis of the Compound

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions, beginning with the formation of the thienopyrimidine core followed by functionalization to introduce various substituents. The specific synthesis route for 2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol may involve:

  • Formation of Thienopyrimidine Core : Utilizing starting materials such as phenylacetaldehyde and ethyl 3-cyanopropanoate to create the thienopyrimidine structure.
  • Substitution Reactions : Introducing hydroxyethyl and amino groups through nucleophilic substitution methods.
  • Purification and Characterization : Employing techniques such as recrystallization and chromatography to isolate and purify the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to 2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol have shown promising results against various cancer cell lines.

In Vitro Studies

A notable study evaluated a series of thienopyrimidine derivatives for their cytotoxic effects on different cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the nanomolar range:

CompoundCell LineIC50 (nM)
1MCF-745
2HepG246
3HCT-11648

These results suggest that modifications to the thienopyrimidine structure can enhance its biological activity against cancer cells .

The proposed mechanisms through which thienopyrimidine derivatives exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce cell cycle arrest at various phases (G1 or G2), thereby inhibiting cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Pathways : Some studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis, such as FGFR signaling .

Case Studies

Several case studies illustrate the efficacy of thienopyrimidine derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A derivative demonstrated an IC50 value of 52.56 µg/mL, indicating notable cytotoxicity against this aggressive breast cancer cell line .
  • Evaluation Against HepG2 Cells : Another derivative showed a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of thienopyrimidine derivatives are crucial for their development as therapeutic agents. Studies suggest favorable characteristics such as:

  • High Intestinal Absorption : Indicating potential for oral bioavailability.
  • Low Toxicity Profiles : Many derivatives exhibit low cytotoxicity towards non-cancerous cell lines, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives have shown promise as anticancer agents. For example, compounds related to 2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (nM)
Compound AMCF-745
Compound BHepG-26
Compound CHCT-11648

These results indicate significant cytotoxic activity, particularly against HepG-2 cells, suggesting that modifications to the thienopyrimidine structure can enhance potency against specific cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have indicated that thienopyrimidine derivatives exhibit activity against Helicobacter pylori, a common pathogen associated with gastric diseases. The structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring can significantly influence antibacterial potency .

Enzyme Inhibition

Another crucial application is in enzyme inhibition. Thienopyrimidines have been identified as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism and a target for cancer therapy. The modification of the thieno[2,3-d]pyrimidine core can lead to enhanced inhibition profiles against DHFR and other targets involved in cellular proliferation .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various thienopyrimidine derivatives, compound variants were tested against multiple cancer cell lines. The findings indicated that specific substitutions on the thienopyrimidine scaffold resulted in improved cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cells.

Case Study 2: Antimicrobial Resistance

A recent investigation focused on the effectiveness of thienopyrimidine derivatives against antibiotic-resistant strains of H. pylori. The results demonstrated that certain derivatives maintained efficacy even in resistant strains, highlighting their potential as therapeutic agents in treating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among thieno[2,3-d]pyrimidine derivatives include:

  • Substituents on the pyrimidine ring (e.g., methyl, phenyl, or halogen groups).
  • Linker chemistry (e.g., amino, sulfanyl, or piperazinyl groups).
  • Terminal functional groups (e.g., hydroxyethyl, sulfonamide, or adamantyl moieties).
Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol Thieno[2,3-d]pyrimidine 2-hydroxyethyl groups, 2-methyl, 6-phenyl C₂₀H₂₁N₃O₂S Enhanced hydrophilicity; potential kinase/receptor modulation (inferred from analogs)
N-(1-Adamantyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine Adamantyl-sulfanylacetamide, 2-methyl, 6-phenyl C₂₅H₂₇N₃OS₂ Lipophilic; likely improved membrane permeability
2-[(5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethanol Pyrrolo[2,3-d]pyrimidine Ethanolamine, 5,6-dimethyl, 2-phenyl C₁₆H₁₈N₄O Moderate solubility; structural analog with pyrrolo core
Furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone Thieno[2,3-d]pyrimidine Piperazine-furanoyl, 2-methyl, 6-phenyl C₂₂H₂₁N₅O₂ GPR55 antagonist (IC₅₀ = 120 nM)

Physicochemical Properties

Property Target Compound N-(1-Adamantyl) Analog Pyrrolo Analog
Molecular Weight 367.47 g/mol 457.63 g/mol 282.34 g/mol
Calculated LogP* ~2.1 (moderate) ~4.8 (high) ~1.5 (low)
Hydrogen Bond Donors 2 (hydroxyls) 1 (amide NH) 2 (hydroxyl, NH)
Solubility (Predicted) Moderate in water Low in water High in water

*LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-[(2-Hydroxyethyl)(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethan-1-ol with high purity?

  • Methodological Answer : Utilize a two-step nucleophilic substitution reaction, as demonstrated in EP4374877A2 .

  • Step 1 : React 2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine with 2-bromoethanol in toluene using triethylamine as a base at 100°C for 2 hours. Dry with MgSO₄, filter, and concentrate under reduced pressure.
  • Step 2 : Purify via C18 reverse-phase chromatography (acetonitrile/water gradient) to achieve >95% purity. Monitor reaction progress using HPLC with UV detection at 254 nm.

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Conduct pH-dependent solubility studies in buffers (pH 1.2–7.4) using shake-flask methods. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to identify degradation products .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆) to confirm amine and hydroxyethyl substituents. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. IR spectroscopy can verify hydroxyl (3200–3600 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., cell line specificity, ATP concentrations for kinase assays) to ensure reproducibility.
  • Step 2 : Perform molecular docking studies to compare binding affinities across isoforms or paralogs.
  • Step 3 : Use meta-analysis frameworks (e.g., Gil’s pragmatic research model) to reconcile discrepancies by evaluating confounding variables like solvent polarity or assay interference .

Q. What experimental designs are suitable for evaluating its environmental fate and ecotoxicological impact?

  • Methodological Answer : Follow the INCHEMBIOL project’s split-plot design :

  • Lab Studies : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7–9, 25°C).
  • Field Studies : Use randomized blocks to assess bioaccumulation in model organisms (e.g., Daphnia magna) over 6–12 months.
  • Risk Modeling : Apply probabilistic ecological risk assessment (PERA) frameworks to extrapolate lab data to real ecosystems.

Q. How can the thieno[2,3-d]pyrimidine core be modified to enhance target selectivity in kinase inhibition?

  • Methodological Answer :

  • Rational Design : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to modulate π-π stacking in kinase ATP pockets.
  • SAR Analysis : Synthesize analogs with varied hydroxyethyl chain lengths and compare IC₅₀ values across kinase panels (e.g., EGFR, VEGFR2).
  • Crystallography : Co-crystallize lead analogs with target kinases to identify binding mode shifts .

Data Contradiction and Validation

Q. Why might yields vary significantly when scaling up the synthesis of this compound?

  • Methodological Answer :

  • Root Cause : Heat/mass transfer inefficiencies in large-scale reactors.
  • Solution : Optimize mixing (e.g., use continuous-flow reactors) and employ process analytical technology (PAT) for real-time monitoring.
  • Validation : Compare kinetic data (e.g., Arrhenius plots) across lab/pilot scales to identify non-linear deviations .

Q. How should researchers address inconsistent cytotoxicity results across in vitro and in vivo models?

  • Methodological Answer :

  • Step 1 : Verify in vitro metabolic stability using liver microsomes to rule out rapid clearance.
  • Step 2 : Use isotopic labeling (e.g., ¹⁴C-tracers) to track compound distribution in rodent models.
  • Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventTolueneMaximizes solubility
BaseTriethylamineReduces side reactions
PurificationC18 RP ChromatographyPurity >95%

Table 2 : Ecotoxicological Study Design (Adapted from )

CompartmentTest OrganismEndpointDuration
AquaticDaphnia magnaLC₅₀ (48h)6 months
TerrestrialEisenia fetidaReproduction rate12 months

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